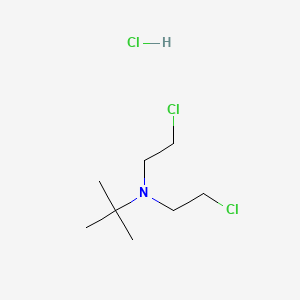

tert-Butyl-bis(2-chloroethyl)amine hydrochloride

Vue d'ensemble

Description

tert-Butyl-bis(2-chloroethyl)amine hydrochloride: is a chemical compound that contains two reactive alkylating moieties. It is often used in organic synthesis and medicinal chemistry as an intermediate. The compound is known for its ability to interact with DNA, RNA, and proteins, making it valuable in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride can be synthesized through the reaction of tert-butylamine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization from suitable solvents .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: tert-Butyl-bis(2-chloroethyl)amine hydrochloride undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides under specific conditions.

Reduction Reactions: Reduction of this compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of tert-Butyl-bis(2-azidoethyl)amine or tert-Butyl-bis(2-thiocyanatoethyl)amine.

Oxidation: Formation of tert-Butyl-bis(2-chloroethyl)amine N-oxide.

Reduction: Formation of tert-Butyl-bis(2-aminoethyl)amine.

Applications De Recherche Scientifique

Chemistry: tert-Butyl-bis(2-chloroethyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including piperazine derivatives .

Biology: The compound’s ability to interact with DNA and RNA makes it useful in studying genetic material and its modifications.

Medicine: In medicinal chemistry, this compound is used to develop drugs that target specific cellular pathways.

Industry: The compound is employed in the production of specialty chemicals and as a building block for more complex molecules .

Mécanisme D'action

tert-Butyl-bis(2-chloroethyl)amine hydrochloride exerts its effects primarily through alkylation. The compound’s alkylating moieties react with nucleophilic sites on DNA, RNA, and proteins, leading to the formation of covalent bonds. This interaction can result in the disruption of normal cellular processes, making it useful in research focused on understanding cellular mechanisms and developing therapeutic agents .

Comparaison Avec Des Composés Similaires

- Bis(2-chloroethyl)amine hydrochloride

- N,N-Bis(2-chloroethyl)amine hydrochloride

- Nornitrogen mustard hydrochloride

Comparison: tert-Butyl-bis(2-chloroethyl)amine hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds like bis(2-chloroethyl)amine hydrochloride, which lacks the tert-butyl group and therefore has different reactivity and applications .

Activité Biologique

tert-Butyl-bis(2-chloroethyl)amine hydrochloride, a compound with significant biological activity, is a derivative of bis(2-chloroethyl)amine. It is primarily known for its application in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₁₄Cl₂N

- Molecular Weight : 178.10 g/mol

- CAS Number : 870-24-6

The biological activity of this compound is largely attributed to its ability to form DNA cross-links, which inhibit cellular replication and transcription. This mechanism is common among alkylating agents, leading to cytotoxic effects that are utilized in cancer therapies.

Biological Activity Overview

The compound exhibits various biological activities, including:

-

Antitumor Activity :

- It has been shown to possess significant cytotoxic effects against various cancer cell lines.

- Its mechanism involves the alkylation of nucleophilic sites in DNA, leading to cell death through apoptosis.

-

Immunomodulatory Effects :

- Research indicates potential immunomodulatory properties that may enhance the efficacy of certain immunotherapies.

- It interacts with immune checkpoints, potentially altering tumor microenvironments.

-

Neurotoxicity :

- Studies have reported neurotoxic effects at high concentrations, suggesting a need for careful dosage regulation in therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antitumor | High | DNA cross-linking | |

| Immunomodulation | Moderate | Immune checkpoint modulation | |

| Neurotoxicity | Variable | Direct neuronal damage |

Case Study 1: Antitumor Efficacy

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that the compound could serve as a potential chemotherapeutic agent for resistant cancer types .

Case Study 2: Immunomodulatory Potential

In another research project focusing on immune checkpoint inhibitors, this compound was evaluated for its ability to enhance T-cell responses against tumors. The findings suggested that it could improve the efficacy of PD-1 inhibitors by modulating the tumor microenvironment, thereby increasing T-cell infiltration and activation .

Toxicological Considerations

While this compound shows promise in therapeutic applications, its toxicological profile requires attention. Neurotoxicity has been observed in animal models, indicating potential risks associated with its use. Therefore, further studies are needed to establish safe dosage guidelines and identify possible protective agents against toxicity .

Propriétés

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N.ClH/c1-8(2,3)11(6-4-9)7-5-10;/h4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXAZLFLCKSEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCCl)CCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982017 | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64037-57-6 | |

| Record name | t-Butylamine, N,N-bis(2-chloroethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-chloroethyl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.